2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide
Overview
Description
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide is a chemical compound with the molecular formula C4H10N2OS2 and a molecular weight of 166.27 g/mol . It is known for its versatile applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide typically involves the reaction of dimethyl sulfoxide (DMSO) with ethanethioamide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds .
Scientific Research Applications
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide include:
- 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetic acid
- 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide, identified by its CAS number 1803570-59-3, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 166.26 g/mol
- Structure : The compound features a thioamide functional group, which is significant in its biological activity.
The exact mechanism of action for this compound is not fully elucidated; however, compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids. The presence of sulfur and nitrogen atoms suggests potential interactions that could influence cellular processes.
Antimicrobial Properties
Research indicates that sulfur-containing compounds can exhibit antimicrobial activity. Compounds similar to this compound have been noted for their ability to inhibit bacterial aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in bacteria. This inhibition can lead to the suppression of bacterial growth, making these compounds potential candidates for antibiotic development .
Cytotoxic Effects
In vitro studies on related thioamide compounds have shown cytotoxic effects against various cancer cell lines. For instance, compounds that share structural similarities with this compound have been tested against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines, demonstrating significant anti-proliferative activity .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 3.96 ± 0.21 | Induction of apoptosis via the intrinsic pathway |
Caco-2 | 5.87 ± 0.37 | Inhibition of cell proliferation |
Case Studies
- Antimicrobial Activity : A study focusing on the inhibition of bacterial aaRS showed that thioamide derivatives could effectively reduce bacterial viability in vitro. The mechanism involved competitive inhibition at the active site of the enzyme .
- Cytotoxicity Against Cancer Cells : In a comparative study, thioamide derivatives were evaluated for their anticancer properties. The most potent derivative against MCF-7 cells demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating a promising therapeutic index .
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS2/c1-9(2,7)6-3-4(5)8/h3H2,1-2H3,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFRBGBLYSQABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC(=S)N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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